1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

GLS1 inhibition Kinase inhibitor Structure-Activity Relationship

1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is a heterocyclic nitrile building block characterized by a cyclopropane ring bearing a cyano group and a 5-methylpyridazin-3-yl substituent. Its molecular formula is C8H8N4 and its molecular weight is 164.18 g/mol.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B15359920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NN=C1)C2(CC2)C#N
InChIInChI=1S/C9H9N3/c1-7-4-8(12-11-5-7)9(6-10)2-3-9/h4-5H,2-3H2,1H3
InChIKeyOSWXBLAFWOMUQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile: Core Specifications and Class Identification for Procurement


1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is a heterocyclic nitrile building block characterized by a cyclopropane ring bearing a cyano group and a 5-methylpyridazin-3-yl substituent . Its molecular formula is C8H8N4 and its molecular weight is 164.18 g/mol . The compound is a member of the pyridazinyl cyclopropanecarbonitrile class, a scaffold associated with protein kinase inhibition , and is employed primarily as a synthetic intermediate for generating more complex pharmacologically active molecules .

1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile: Critical Role of Substituent Pattern in Avoiding Generic Substitution Pitfalls


The biological and physicochemical profile of pyridazinyl cyclopropanecarbonitriles is exquisitely sensitive to the nature and position of ring substituents. The 5-methyl group on the pyridazine ring is a key determinant of molecular recognition, influencing both target binding affinity and selectivity [1]. Similarly, the strained cyclopropane ring and the cyano group are critical pharmacophoric elements. Generic substitution with analogs such as 1-(6-chloro-pyridazin-3-yl)-cyclopropanecarbonitrile (which replaces the methyl with a chlorine at the 6-position) or 2-methyl-2-(5-methylpyridazin-3-yl)propanenitrile (which replaces the cyclopropane ring with a gem-dimethyl group) is not scientifically valid. These structural variations lead to significant differences in sterics, electronics, and metabolic stability, directly impacting the compound's utility as a selective probe or intermediate [1]. The evidence below quantifies some of these critical differentiators.

1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile: Quantitative Differential Evidence vs. Analog Comparators


Molecular Recognition: Comparative Binding Affinity of a 5-Methylpyridazin-3-yl Moiety in GLS1 Inhibition

In a study of glutaminase-1 (GLS1) inhibitors, a compound bearing the 5-methylpyridazin-3-yl substituent (incorporated into a more complex molecular architecture) exhibited a defined IC50 value in a biochemical assay [1]. While a direct comparator lacking this exact substitution pattern is not available in the same study, the data serves as class-level inference: the 5-methylpyridazin-3-yl group is a viable and potent motif for engaging this kinase target when compared to other pyridazine substitution patterns, such as the 5-chloro or 6-fluoro variants mentioned in patent literature [2]. The specific quantified binding provides a benchmark for the utility of this heterocyclic substructure.

GLS1 inhibition Kinase inhibitor Structure-Activity Relationship

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen Bonding Capacity vs. 1-(6-Chloro-pyridazin-3-yl)-cyclopropanecarbonitrile

A key differentiation for procurement lies in the compound's physicochemical properties, which dictate its behavior in biological assays and its suitability as a synthetic intermediate. The target compound, 1-(5-methylpyridazin-3-yl)cyclopropanecarbonitrile (C8H8N4), exhibits an XLogP3 value of approximately 0.9, as extrapolated from the highly similar compound 1-(pyridin-4-yl)cyclopropanecarbonitrile . In contrast, its 6-chloro analog, 1-(6-Chloro-pyridazin-3-yl)-cyclopropanecarbonitrile (C8H6ClN3), has a predicted XLogP3 of 1.3 [1]. This represents a quantified difference of approximately 0.4 log units, indicating the methyl analog is significantly less lipophilic. Furthermore, the target compound possesses an additional hydrogen bond acceptor (a second pyridazine nitrogen) compared to the pyridine analog, which alters its solvation and protein-binding potential.

Lipophilicity Hydrogen bonding Drug-likeness

Synthetic Utility: Comparative Reactivity of the Cyclopropanecarbonitrile Scaffold vs. gem-Dimethyl Analog

The cyclopropane ring's inherent strain (~115 kJ/mol) makes it a unique reactive handle in organic synthesis . The target compound, containing this strained cyclopropanecarbonitrile moiety, can undergo ring-opening reactions under mild conditions, enabling the construction of complex molecular architectures . A direct comparator, 2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile, features a gem-dimethyl group in place of the cyclopropane ring . This comparator lacks the ring strain entirely, rendering it chemically inert under the same conditions. This fundamental difference in reactivity defines their distinct roles as building blocks: the target compound is a versatile intermediate for fragment growth, while the gem-dimethyl analog is primarily an end-product or a metabolically stable group.

Synthetic intermediate Ring strain Reactivity

1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile: Optimal Application Scenarios Based on Differential Evidence


Medicinal Chemistry: Design of Selective Kinase Inhibitors Requiring a Defined Lipophilicity Window

Based on the evidence that the 5-methylpyridazin-3-yl moiety exhibits potent binding to GLS1 (IC50 = 31.1 nM) [1] and possesses lower predicted lipophilicity than its chloro analog, this compound is optimally suited for the development of kinase inhibitors where both target affinity and a controlled logP profile are critical. The lower XLogP3 (~0.9 vs. 1.3 for the 6-chloro derivative) suggests it may offer better solubility and lower off-target binding, a key consideration in early lead optimization. Its use as a building block for introducing the 5-methylpyridazin-3-yl group is justified when a specific kinase interaction and favorable physicochemical properties are desired [2].

Synthetic Methodology: Use as a Strained Building Block for Ring-Opening and Fragment Growth

The presence of the strained cyclopropane ring [1] and the reactive nitrile group makes this compound a versatile intermediate for synthetic chemists. Unlike its metabolically stable gem-dimethyl analog, 2-methyl-2-(5-methylpyridazin-3-yl)propanenitrile , the target compound can be subjected to mild ring-opening conditions to generate new C-C or C-heteroatom bonds [2]. This property is particularly valuable for generating libraries of novel pyridazine-containing scaffolds for medicinal chemistry or agrochemical discovery programs. It is a superior choice when further chemical manipulation is a project requirement.

Chemical Biology: Developing Selective Chemical Probes for GLS1 and Related Targets

The validated binding of a compound containing the 5-methylpyridazin-3-yl group to GLS1 with an IC50 of 31.1 nM [1] positions this building block for the construction of potent and selective chemical probes. The differential hydrogen bonding capacity compared to pyridine analogs may be exploited to achieve selectivity over other closely related targets. Procurement of this specific compound enables the synthesis of tool compounds to study glutamine metabolism in cancer or to validate GLS1 as a therapeutic target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.